(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 123983-03-9
VCID: VC2963986
InChI: InChI=1S/C15H17NO.ClH/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m0./s1
SMILES: CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol

(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride

CAS No.: 123983-03-9

Cat. No.: VC2963986

Molecular Formula: C15H18ClNO

Molecular Weight: 263.76 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride - 123983-03-9

Specification

CAS No. 123983-03-9
Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
IUPAC Name (1S)-1-(2-phenylmethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C15H17NO.ClH/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m0./s1
Standard InChI Key MGOKOLBJBKBTSX-YDALLXLXSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
SMILES CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
Canonical SMILES CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride (CAS No. 123983-03-9) is an organic compound with a molecular formula of C15H18ClNO and a molecular weight of 263.76 g/mol . This chiral compound features a benzyloxy group attached to a phenyl ring, with an ethanamine moiety at the ortho position. The specific stereochemistry at the chiral center is denoted by the (1S) prefix, indicating the absolute configuration according to the Cahn-Ingold-Prelog priority rules.

Structural Data

ParameterValueSource
CAS Registry Number123983-03-9
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
IUPAC Name(1S)-1-(2-phenylmethoxyphenyl)ethanamine;hydrochloride
SMILES NotationCC@@HN.[H]Cl
MDL NumberMFCD12756869

The compound possesses several key functional groups: a primary amine, a benzyloxy substituent, and a phenyl ring. The amine group is attached to a chiral carbon atom, creating the stereocenter that distinguishes it from its enantiomer.

Synthesis Methodologies

The synthesis of (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves multiple reaction steps, requiring careful control of reaction conditions to maintain stereochemical integrity. Based on information from similar compounds, the synthesis generally follows these key stages:

Formation of the Benzyloxy Group

The initial step often involves the formation of the benzyloxy group by reacting a suitable phenol derivative with benzyl alcohol under basic conditions. This reaction establishes the key structural component of the target molecule.

Attachment of the Ethanamine Moiety

Chemical Reactivity Profile

(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical transformations due to its reactive functional groups, making it a versatile intermediate in organic synthesis.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the benzyloxy group, potentially forming corresponding aldehydes or carboxylic acids. These reactions are important for creating derivatives with enhanced biological activity.

Reduction Reactions

Reduction reactions can target different functional groups within the molecule, potentially leading to removal of the benzyloxy group or modification of the amine functionality.

Substitution Reactions

The aromatic rings present in the compound are susceptible to electrophilic aromatic substitution reactions, allowing for further structural modifications. Additionally, the amine group can participate in nucleophilic substitution reactions.

Potential ApplicationMechanismRelated Research
Mood DisordersNeurotransmitter modulationStudies on similar phenethylamine derivatives
NeuroprotectionProtection against oxidative damageResearch on phenethylamine derivatives
Trace Amine-Associated Receptor ModulationReceptor agonism/antagonismWork on related compounds

Comparison with Structurally Related Compounds

(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride belongs to a family of structurally similar compounds that differ in the position of the benzyloxy group on the phenyl ring or in their stereochemistry.

Positional Isomers

Several positional isomers exist where the benzyloxy group is attached at different positions on the phenyl ring:

CompoundCAS NumberKey Structural Difference
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride123982-91-2R configuration at the chiral center
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride1391553-17-5Benzyloxy group at position 3 (meta)
(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride1391541-13-1S configuration, benzyloxy group at position 3
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride221670-74-2Benzyloxy group at position 4 (para)

Functional Impact of Structural Variations

The position of the benzyloxy group and the stereochemistry at the chiral center can significantly influence the compound's:

  • Receptor binding affinity and selectivity

  • Pharmacokinetic properties

  • Biological activity profile

  • Chemical reactivity

Research suggests that these structural variations can lead to distinct biological activities, with each positional isomer potentially interacting with different biological targets.

Spectroscopic Characterization

Spectroscopic data is essential for structural confirmation and purity assessment of (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride.

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion corresponding to the free base (M-HCl) at m/z 227.13

  • Characteristic fragmentation patterns including benzyl and phenethylamine fragments

This spectroscopic data is crucial for confirming the identity and purity of synthesized material .

Research Applications and Future Directions

Current research involving (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride and related compounds focuses on several promising areas.

Trace Amine-Associated Receptor 1 (TAAR1) Research

Some structurally related compounds have been investigated for their interaction with trace amine-associated receptor 1 (TAAR1), which is implicated in various neuropsychiatric disorders including schizophrenia, depression, and anxiety . The structural features of (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride suggest it may have similar potential.

Future Research Directions

Several promising research directions for (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride include:

  • Structure-activity relationship studies to optimize biological activity

  • Receptor binding assays to determine specific molecular targets

  • In vivo studies to assess potential therapeutic applications

  • Development of novel synthetic methodologies for more efficient preparation

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